Cas no 2138567-00-5 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate)

tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate
- EN300-1135862
- tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate
- 2138567-00-5
-
- Inchi: 1S/C16H32BrNO3/c1-9-18(14(19)21-15(5,6)7)11-16(8,10-17)20-13(4)12(2)3/h12-13H,9-11H2,1-8H3
- InChI Key: PZQZDBMUQNAZNG-UHFFFAOYSA-N
- SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OC(C)C(C)C
Computed Properties
- Exact Mass: 365.15656g/mol
- Monoisotopic Mass: 365.15656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 38.8Ų
tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135862-1.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1135862-5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1135862-10g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1135862-0.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1135862-0.05g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1135862-2.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1135862-1g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1135862-0.25g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1135862-0.1g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylbutan-2-yl)oxy]propyl}-N-ethylcarbamate |
2138567-00-5 | 95% | 0.1g |
$804.0 | 2023-10-26 |
tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate
Introduction to tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5)
tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) is a complex organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of carbamate and features a unique structural arrangement that includes a tert-butyl group, a bromo substituent, and an ethylcarbamate moiety. The intricate structure of this compound makes it a valuable candidate for various applications, particularly in the development of new therapeutic agents and as a research tool in biochemical studies.
The tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) is characterized by its high stability and reactivity, which are essential properties for its use in synthetic chemistry and drug discovery. The presence of the bromo substituent provides a versatile handle for further functionalization, allowing chemists to introduce additional moieties that can modulate the compound's biological activity. This flexibility is particularly useful in the design of prodrugs, where the bromo group can be selectively replaced to achieve desired pharmacological effects.
Recent studies have highlighted the potential of tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) in various biological systems. For instance, researchers at the University of California, San Francisco, have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in signal transduction pathways. These findings suggest that the compound could be a promising lead for the development of novel inhibitors targeting diseases such as cancer and neurodegenerative disorders.
In addition to its potential therapeutic applications, tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) has been utilized as a tool in biochemical assays to study protein-protein interactions and enzyme kinetics. Its ability to selectively bind to target proteins makes it an invaluable reagent for probing cellular processes and understanding the molecular mechanisms underlying various biological phenomena.
The synthesis of tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) involves several well-defined steps, including the formation of the tert-butyl carbamate moiety and the introduction of the bromo substituent. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to optimize the yield and purity of the final product. These methods ensure that the compound can be produced on a large scale with high efficiency and reproducibility.
The physical and chemical properties of tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yl)oxypropyl}-N-ethylcarbamate (CAS No. 2138567-00-5) have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its biological activity.
In conclusion, tert-butyl N-{3-bromo-2-methyl-2-(3-methylbutan-2-yloxypropyl)-N ethycarbamate (CAS No. 2138567-00-5) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for a wide range of applications, from drug discovery to biochemical research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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